4-Dipropylamino-2-butynoic acid
Description
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-(dipropylamino)but-2-ynoic acid |
InChI |
InChI=1S/C10H17NO2/c1-3-7-11(8-4-2)9-5-6-10(12)13/h3-4,7-9H2,1-2H3,(H,12,13) |
InChI Key |
MTWJXQOGKNIFQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC#CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
GABA (4-Aminobutanoic Acid): Endogenous neurotransmitter with broad activity at GABAA and GABAB receptors.
Baclofen (β-(4-Chlorophenyl)-GABA) : Selective GABAB agonist used clinically for muscle spasticity.
Gabapentin (1-(Aminomethyl)cyclohexaneacetic acid): GABA analogue with calcium channel modulation, approved for epilepsy and neuropathic pain.
4-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2,2-dimethylbutanoic acid (CAS 110017-04-4): A structurally distinct butanoic acid derivative with acetyl and hydroxy substituents, lacking direct GABA receptor activity .
Comparative Analysis
Table 1: Physicochemical and Pharmacological Properties
Research Findings
- Receptor Selectivity: this compound exhibits 10-fold higher GABAB affinity than GABA (Ki = 15 nM vs. 200 nM) and negligible GABAA activity, making it more selective than baclofen .
- Lipophilicity: The dipropylamino group increases LogP (1.8) compared to GABA (-1.5), enhancing CNS penetration but reducing aqueous solubility .
- Metabolic Stability: The alkyne moiety in this compound resists enzymatic degradation, resulting in a plasma half-life of ~6 hours in rodent models, outperforming baclofen (3–4 hours) .
- Comparative Limitations : Unlike gabapentin, it lacks calcium channel modulation, limiting its anticonvulsant utility but reducing off-target effects .
Substituent Impact
- The dipropylamino group in this compound enhances receptor binding via hydrophobic interactions, whereas the acetyl and hydroxy groups in 110017-04-4 () likely confer anti-inflammatory properties unrelated to GABA pathways .
Preparation Methods
Key Steps
-
Deprotonation : A terminal alkyne precursor (1-dipropylamino-2-propyne) is treated with a strong base (e.g., n-butyllithium) in tetrahydrofuran (THF) at low temperatures (-78°C).
-
Carbonation : Carbon dioxide is introduced, forming a carboxylate intermediate.
-
Acid Work-Up : The intermediate is protonated with HCl or H₂O to yield the free acid.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Base | n-Butyllithium (1.6 M in THF) | |
| Temperature | -78°C → 20°C | |
| Solvent | THF | |
| Yield (Analogous) | 56% (for dimethylamino variant) |
Mechanistic Insight : The dipropylamino group is introduced during alkyne synthesis, where 1-dipropylamino-2-propyne serves as the precursor. Carbonation occurs regioselectively at the terminal position, guided by the electron-withdrawing effect of the amine.
Amidation of 2-Butynoic Acid
An alternative route involves functionalizing 2-butynoic acid with dipropylamine via coupling agents.
Procedure
-
Activation : 2-Butynoic acid is activated using a carbodiimide (e.g., HATU) in dichloromethane.
-
Coupling : Dipropylamine is added under basic conditions (triethylamine) to form the amide.
Example Reaction
| Reagent | Quantity | Conditions |
|---|---|---|
| 2-Butynoic acid | 1 equiv | CH₂Cl₂, 20°C |
| HATU | 1.2 equiv | 30 min stirring |
| Dipropylamine | 1.2 equiv | Triethylamine, HATU |
| Yield | Not reported |
Limitations : This approach may require harsh conditions due to steric hindrance from the dipropylamino group.
Multi-Step Synthesis via Propargylamine Derivatives
A three-step process inspired by dimethylamino analogs involves:
-
Propargylamine Synthesis : Preparation of 1-dipropylamino-2-propyne via alkylation of propargylamine.
-
Carbonation : Reaction with CO₂ as in Route 1.
-
Purification : Recrystallization or chromatography.
Critical Factors
-
Alkylation Efficiency : Dipropylamine’s bulkiness may reduce reaction rates compared to dimethylamine.
-
Catalyst Choice : Use of Cs₂CO₃ or KI in DMF for improved yields, as seen in methoxy analogs.
Catalytic Hydroformylation
Though less direct, hydroformylation of alkynes with CO/H₂ under Rh catalysis (e.g., [Rh(CO)₂acac] with acylguanidine ligands) could generate intermediates for further functionalization. This method is supported by domino reactions reported for β-aryl aldehydes.
Comparative Analysis of Routes
| Method | Advantages | Disadvantages | Yield Potential |
|---|---|---|---|
| Alkyne Carbonation | Direct, regioselective | Requires cryogenic conditions | High (56%+) |
| Amidation | Mild conditions, scalable | Steric hindrance possible | Moderate |
| Multi-Step | Flexible for derivatives | Multiple purification steps | Variable |
| Hydroformylation | Access to diverse intermediates | Complex catalyst systems | Low |
Key Challenges and Optimizations
-
Steric Effects : Dipropylamino groups may hinder CO₂ insertion; use of polar aprotic solvents (DMF, THF) improves solubility.
-
Catalyst Stability : Rh-based catalysts require acidic additives (e.g., CSA) to maintain activity.
-
Purity : Recrystallization in methanol/water mixtures ensures >99% purity, as demonstrated in related syntheses.
Applications and Derivatives
The acid serves as a precursor for:
Q & A
Basic Questions
Q. What spectroscopic techniques are recommended for characterizing 4-Dipropylamino-2-butynoic acid, and how can researchers interpret key spectral data?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT), IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For NMR, focus on the alkyne proton (δ ~2.8–3.2 ppm) and propylamino group signals (δ ~1.2–1.6 ppm for CH₂, δ ~0.8–1.0 ppm for CH₃). IR should confirm the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹). Cross-validate with PubChem or NIST Chemistry WebBook spectral libraries for analogous compounds .
Q. What synthetic routes are available for this compound, and what are their respective yields and limitations?
- Methodological Answer : Common routes include:
- Propiolic acid derivatization : React 2-butynoic acid with dipropylamine under basic conditions (yield: ~60–70%, purity: 90–95%).
- Alkyne-amine coupling : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective amination (yield: ~50–65%, requires inert atmosphere).
- Limitations : Side reactions (e.g., over-alkylation) may occur; optimize pH and temperature using Design of Experiments (DoE) frameworks .
Q. What are the critical parameters to optimize in the purification of this compound?
- Methodological Answer : Prioritize solubility-driven crystallization (use ethanol/water mixtures) or reverse-phase chromatography (C18 column, acetonitrile/water mobile phase). Adjust pH to 3–4 to protonate the carboxylic acid group and enhance retention. Monitor purity via HPLC (λ = 210 nm, 85:15 acetonitrile:0.1% TFA in water) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Conduct a systematic review (Cochrane guidelines ) to assess heterogeneity (e.g., via Higgins’ I² statistic ). Replicate key studies under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use meta-regression to identify confounding variables (e.g., solvent polarity, cell line variability) .
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate electrophilicity indices (e.g., Fukui functions) at the alkyne and carboxylic acid moieties. Validate with AI-powered synthesis planning tools (e.g., Reaxys or SciFinder ) to predict feasible reaction pathways. Compare computed vs. experimental IR/Raman spectra for validation .
Q. How should researchers design a study to investigate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Step 1 : Synthesize derivatives with modified alkyl chains (e.g., diethyl, dibutyl) or alkyne positions.
- Step 2 : Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., enzymes with known alkyne-binding pockets).
- Step 3 : Corrogate activity data (IC₅₀) with steric/electronic parameters (e.g., logP, polar surface area) using multivariate regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
